2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
Description
2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 6 and a 4-phenylpiperazine moiety linked via a butyl ketone chain at position 2. The pyridazinone scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) targeting, while the 4-phenylpiperazine group is commonly associated with dopaminergic and serotonergic receptor interactions . The thiophene substituent may enhance lipophilicity and influence binding affinity to specific receptors.
Properties
IUPAC Name |
2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-21(25-15-13-24(14-16-25)18-6-2-1-3-7-18)9-4-12-26-22(28)11-10-19(23-26)20-8-5-17-29-20/h1-3,5-8,10-11,17H,4,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECCSFIFYNEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Antidepressant and Anxiolytic Activities :
The piperazine group is known for its presence in many antidepressants and anxiolytics. Research indicates that compounds similar to this one may exhibit serotonin receptor modulation, which is critical for mood regulation. Studies have shown that derivatives of piperazine can enhance serotonergic activity, potentially leading to antidepressant effects . -
Antipsychotic Potential :
Given the structural similarity to known antipsychotic agents, this compound may interact with dopamine receptors. Initial studies suggest that it could serve as a lead compound for developing new antipsychotic medications . -
Anti-inflammatory Effects :
Thiophene-containing compounds are recognized for their anti-inflammatory properties. The incorporation of thiophene in this molecule may suggest similar biological activities, making it a candidate for further investigation in inflammatory disease models .
Case Study 1: Antidepressant Activity
A study conducted on piperazine derivatives highlighted the efficacy of compounds similar to this one in reducing depressive behavior in animal models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain, suggesting that this compound could be investigated for similar effects .
Case Study 2: Antipsychotic Screening
In a screening of various piperazine derivatives for antipsychotic activity, compounds with structural features akin to this compound showed promise in reducing psychotic symptoms in rodent models. These findings indicate the potential for further development into therapeutic agents for schizophrenia and related disorders .
Synthetic Applications
The compound can also serve as an intermediate in the synthesis of more complex molecules in medicinal chemistry. Its functional groups allow for various modifications, enabling chemists to explore new derivatives with enhanced biological activities.
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
-
Step 1 : Alkylation of 4-phenylpiperazine with ethyl bromoacetate forms the butyl-piperazine intermediate.
-
Step 2 : Cyclization of a thiourea precursor under basic conditions generates the dihydropyridazinone ring .
-
Step 3 : Controlled oxidation stabilizes the dihydropyridazinone moiety.
-
Step 4 : Amide coupling links the thiophene-containing fragment to the piperazine side chain .
Dihydropyridazinone Core
-
Oxidation : Reacts with KMnO₄ to form pyridazin-3-one derivatives.
-
Reduction : LiAlH₄ reduces the carbonyl group, yielding tetrahydropyridazine analogs.
Thiophene Moiety
-
Electrophilic substitution : Bromination (Br₂/FeBr₃) occurs at the 5-position of the thiophene ring.
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the thiophene substituent.
Piperazine Side Chain
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .
-
Complexation : Forms coordination complexes with transition metals (e.g., Pd, Cu).
Derivatization Reactions
Derivatives are synthesized to explore structure-activity relationships (SAR):
Table 2: Key Derivative Syntheses
Degradation Pathways
-
Acidic Hydrolysis : The dihydropyridazinone ring undergoes cleavage in 6M HCl at 100°C, yielding pyridazine and thiophene fragments.
-
Photodegradation : UV exposure (254 nm) induces C-S bond cleavage in the thiophene moiety.
Catalytic and Industrial-Scale Reactions
-
Palladium-catalyzed cross-coupling : Optimized for large-scale synthesis (e.g., 1 kg batches) using Pd(OAc)₂/XPhos .
-
Microwave-assisted synthesis : Reduces reaction times (e.g., cyclization from 12h → 30 min).
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Core Heterocycle Variations: Pyridazinone (target compound) vs. triazolopyridine (Imp. Substitution at position 6 (thiophen-2-yl in the target compound) vs. pyridinylmethyl (CAS 1189467-28-4): Thiophene may confer higher lipophilicity, whereas pyridine enhances polarity .
Piperazine Modifications: 4-Phenylpiperazine (target compound) vs.
Linker Chain Effects :
- Butyl ketone linker (target compound) vs. propyl (Imp. B(BP)) or acetamide (CAS 1189467-28-4): Longer chains (butyl) may improve conformational flexibility but increase molecular weight, affecting bioavailability .
Pharmacological Implications: The target compound’s thiophen-2-yl and 4-phenylpiperazine groups align with rotigotine’s structural motifs, suggesting dopaminergic activity . However, the pyridazinone core may confer distinct pharmacokinetic profiles compared to tetralinamine oxides.
Research Findings and Inferences
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Receptor Binding : The 4-phenylpiperazine moiety is critical for dopamine D2/D3 receptor interactions, as seen in rotigotine .
- Metabolic Stability : Thiomorpholine () and methoxyphenyl () derivatives may exhibit varied CYP450 metabolism due to sulfur or electron-donating groups.
- Solubility : The thiomorpholine analogue () likely has improved aqueous solubility compared to the target compound’s hydrophobic thiophene and phenyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, and how can yield inconsistencies be addressed?
- Methodology :
- Step 1 : Utilize coupling reactions involving 4-phenylpiperazine and thiophene derivatives under inert conditions (e.g., N₂ atmosphere). Dichloromethane (DCM) and NaOH are common solvents/bases for nucleophilic substitution steps .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final recrystallization in ethanol improves purity (>99%) .
- Troubleshooting : Low yields (<50%) may arise from steric hindrance at the piperazine nitrogen. Optimize reaction time (12–24 hrs) and temperature (60–80°C) or introduce catalytic Pd-mediated cross-coupling for bulky substituents .
Q. How is the molecular structure of this compound validated, particularly stereochemistry and crystal packing?
- Methodology :
- X-ray crystallography : Resolve crystal parameters (e.g., triclinic system, space group P1) using a STOE IPDS 2 diffractometer (Mo Kα radiation). Refinement with R values <0.05 ensures accuracy .
- Spectroscopic validation : Confirm functional groups via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes (human/rat) and LC-MS/MS to identify rapid clearance (e.g., oxidation at the piperazine ring) .
- SAR analysis : Compare analogues with modified substituents (e.g., replacing thiophene with morpholine) to isolate target-specific effects. Computational docking (AutoDock Vina) predicts binding affinities to receptors like 5-HT₁A .
- In vivo validation : Use knockout rodent models to confirm target engagement and rule off-target effects .
Q. How can computational methods predict the compound’s reactivity in complex biological matrices?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic sites (e.g., α,β-unsaturated ketone in dihydropyridazinone) prone to nucleophilic attack .
- MD simulations : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict protein binding and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
